5-Bromo-2-chloro-3-(difluoromethyl)aniline
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Overview
Description
5-Bromo-2-chloro-3-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H5BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(difluoromethyl)aniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 3-(difluoromethyl)aniline, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-(difluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-chloro-3-(difluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of halogenated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(difluoromethyl)aniline depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine, chlorine, and difluoromethyl groups. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in different reactions .
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluoroaniline: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
4-Bromo-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(trifluoromethyl)aniline: Another derivative with different substitution patterns.
Uniqueness: 5-Bromo-2-chloro-3-(difluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H5BrClF2N |
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Molecular Weight |
256.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrClF2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2 |
InChI Key |
GMLXMNDQNREGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)N)Br |
Origin of Product |
United States |
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